Diethyl (2,5-Dichlorophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,5-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a 2,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,5-Dichlorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2,5-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,5-Dichlorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing drugs for treating bacterial infections and other diseases.
Industry: It is used in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of Diethyl (2,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- Diethyl (2,4-Dichlorophenyl)phosphonate
- Diethyl (3,5-Dichlorophenyl)phosphonate
- Diethyl (4-Chlorophenyl)phosphonate
Comparison: Diethyl (2,5-Dichlorophenyl)phosphonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in its applications .
Properties
Molecular Formula |
C10H13Cl2O3P |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1,4-dichloro-2-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
RWEQKQHTDWVCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.